molecular formula C6H15ClN2O2 B12060220 L-Lysine-13C6,15N2 hydrochloride

L-Lysine-13C6,15N2 hydrochloride

Cat. No.: B12060220
M. Wt: 190.59 g/mol
InChI Key: BVHLGVCQOALMSV-GSMNGUNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lysine-13C6,15N2 hydrochloride is a stable isotope-labeled compound of L-lysine hydrochloride. It is an essential amino acid for humans, playing a crucial role in various physiological processes. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in the fields of biochemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine-13C6,15N2 hydrochloride involves the incorporation of carbon-13 and nitrogen-15 isotopes into the lysine molecule. This is typically achieved through microbial fermentation using isotopically labeled substrates. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The use of bioreactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Lysine-13C6,15N2 hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Lysine-13C6,15N2 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysine-13C6,15N2 hydrochloride involves its incorporation into proteins and other biomolecules. The labeled isotopes allow for precise tracking and quantification in metabolic studies. The acetylation and deacetylation of lysine residues in histones play a crucial role in regulating chromatin organization and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysine-13C6,15N2 hydrochloride is unique due to its dual labeling with carbon-13 and nitrogen-15, which provides enhanced sensitivity and accuracy in analytical studies. This dual labeling makes it particularly valuable in complex metabolic and proteomic research .

Properties

Molecular Formula

C6H15ClN2O2

Molecular Weight

190.59 g/mol

IUPAC Name

(2S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1;

InChI Key

BVHLGVCQOALMSV-GSMNGUNQSA-N

Isomeric SMILES

[13CH2]([13CH2][13CH2][15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl

Origin of Product

United States

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